4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE
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Overview
Description
4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl group, dimethyl groups, and a morpholinyl methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a cyclization reaction. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the morpholinyl methanethione group can be added through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine
Its structural features may enable interactions with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with molecular targets through various pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)piperazine dihydrochloride
Uniqueness
Compared to similar compounds, 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C18H22N2O2S/c1-13-12-17(18(23)19-8-10-22-11-9-19)14(2)20(13)15-4-6-16(21-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HARZFXBJVSJUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3 |
Origin of Product |
United States |
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